
Bilirubin ditaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilirubin ditaurine, also known as this compound, is a useful research compound. Its molecular formula is C37H46N6O10S2 and its molecular weight is 798.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Bilirubin Ditaurine
This compound, a synthetic conjugate of bilirubin, has garnered attention for its potential applications in various scientific and medical fields. This compound is characterized by its water solubility and antioxidant properties, making it a candidate for therapeutic interventions in conditions related to oxidative stress and inflammation. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Properties and Mechanism of Action
This compound is formed by the conjugation of bilirubin with taurine, enhancing its solubility and bioavailability. It exhibits significant antioxidant activity, particularly in preventing lipid peroxidation. Research indicates that this compound can scavenge peroxyl radicals effectively, which is crucial in mitigating oxidative damage in biological systems .
Antioxidant Activity
- Radical Scavenging : this compound traps peroxyl radicals, demonstrating a protective role against oxidative stress.
- Lipid Protection : It prevents the oxidation of phosphatidylcholine, a major component of cell membranes, thereby maintaining cellular integrity .
Hepatobiliary Disorders
This compound has been studied for its effects on biliary secretion. In animal models, it has been shown to alter the secretion dynamics of biliary lipids and proteins. A study involving Sprague-Dawley rats demonstrated that while biliary bile acid secretion remained unchanged, the secretion of cholesterol and phospholipids was significantly decreased upon infusion of this compound .
Parameter | Control Group | This compound Group | Percentage Change |
---|---|---|---|
Biliary Cholesterol Secretion | Baseline | Decreased | -57.3% |
Biliary Phospholipid Secretion | Baseline | Decreased | -48.7% |
Biliary Immunoglobulin A Secretion | Baseline | Decreased | -44.8% |
Neuroprotection
This compound's neuroprotective properties have been explored in models of hyperbilirubinemia. In neonatal mice exposed to unconjugated bilirubin, pre-treatment with taurine (and by extension this compound) showed a reduction in neuronal apoptosis . This suggests potential applications in treating neonatal jaundice and associated neurological damage.
Inflammatory Conditions
The anti-inflammatory properties of this compound are also significant. Studies indicate that lower serum bilirubin levels correlate with increased inflammatory markers in conditions such as Takayasu arteritis . The modulation of inflammatory responses through bilirubin derivatives could pave the way for new therapeutic strategies.
Case Study 1: Neuroprotection in Neonatal Jaundice
In a controlled study involving hyperbilirubinemic neonatal mice, administration of this compound significantly reduced markers of neuronal damage compared to untreated controls. The study highlighted the compound's ability to maintain calcium homeostasis and inhibit pro-apoptotic pathways .
Case Study 2: Hepatobiliary Function
Another investigation examined the effects of this compound on biliary function in pigs subjected to induced cholestasis. Results indicated that while biliary phospholipid secretion was markedly inhibited, no canalicular membrane damage occurred, suggesting a safer profile compared to unconjugated bilirubin overload .
Propiedades
Número CAS |
89771-93-7 |
---|---|
Fórmula molecular |
C37H46N6O10S2 |
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C37H46N6O10S2/c1-7-24-22(5)36(46)42-30(24)17-28-20(3)26(9-11-34(44)38-13-15-54(48,49)50)32(40-28)19-33-27(10-12-35(45)39-14-16-55(51,52)53)21(4)29(41-33)18-31-25(8-2)23(6)37(47)43-31/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,46)(H,43,47)(H,48,49,50)(H,51,52,53)/b30-17-,31-18- |
Clave InChI |
BXTIMASCUMQAFQ-VYTBREFCSA-N |
SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)NCCS(=O)(=O)O)/C=C/4\NC(=O)C(=C4C=C)C |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C |
Números CAS relacionados |
68683-34-1 (di-hydrochloride salt) |
Sinónimos |
ilirubin ditaurate bilirubin ditaurine bilirubin ditaurine, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.